molecular formula C10H18ClN3S B8682674 (R)-Pramipexole (dihydrochloride);R-(+)-Pramipexole (dihydrochloride);KNS-760704 (dihydrochloride)

(R)-Pramipexole (dihydrochloride);R-(+)-Pramipexole (dihydrochloride);KNS-760704 (dihydrochloride)

Cat. No. B8682674
M. Wt: 247.79 g/mol
InChI Key: YLOYRMPMRZXEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Pramipexole (dihydrochloride);R-(+)-Pramipexole (dihydrochloride);KNS-760704 (dihydrochloride) is a useful research compound. Its molecular formula is C10H18ClN3S and its molecular weight is 247.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Pramipexole (dihydrochloride);R-(+)-Pramipexole (dihydrochloride);KNS-760704 (dihydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Pramipexole (dihydrochloride);R-(+)-Pramipexole (dihydrochloride);KNS-760704 (dihydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(R)-Pramipexole (dihydrochloride);R-(+)-Pramipexole (dihydrochloride);KNS-760704 (dihydrochloride)

Molecular Formula

C10H18ClN3S

Molecular Weight

247.79 g/mol

IUPAC Name

6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride

InChI

InChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H

InChI Key

YLOYRMPMRZXEMW-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,2 g of (±)-2-amino-6-propylamino-4,5,6,7-tetrahydrobenzthiazole was dissolved in 15 mL of hot methanol and 1.65 mL of 36% hydrochloric acid was added. The obtained suspension was stirred, cooled and precipitated solid was filtered off. The cake was washed with cold methanol and air-dried to give 4.2 g of product with m.p. 273-282° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.